Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate
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Overview
Description
Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate is an organic compound that belongs to the class of benzofuran derivatives. This compound is characterized by the presence of a benzofuran ring system substituted with a methoxybenzoyl group and an acetate ester. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate typically involves the condensation of 4-methoxybenzoyl chloride with 2-benzofuran-1-yl acetic acid in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to facilitate the formation of the ester linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the pure compound.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of corresponding benzoic acid derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol, resulting in the formation of benzyl alcohol derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) and nitric acid (HNO3) are employed for halogenation and nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of 4-methoxybenzoic acid derivatives.
Reduction: Formation of benzyl alcohol derivatives.
Substitution: Formation of halogenated or nitrated benzofuran derivatives.
Scientific Research Applications
Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.
Comparison with Similar Compounds
Ethyl (4-methylbenzoyl)acetate: Similar structure with an ethyl ester instead of a methyl ester.
Ethyl (3-methoxybenzoyl)acetate: Similar structure with a methoxy group at the meta position.
Methyl benzoate: A simpler ester with a benzoyl group.
Uniqueness: Methyl [3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate is unique due to the presence of the benzofuran ring system, which imparts distinct chemical and biological properties
Properties
CAS No. |
160420-56-4 |
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Molecular Formula |
C19H16O5 |
Molecular Weight |
324.3 g/mol |
IUPAC Name |
methyl 2-[3-(4-methoxybenzoyl)-2-benzofuran-1-yl]acetate |
InChI |
InChI=1S/C19H16O5/c1-22-13-9-7-12(8-10-13)18(21)19-15-6-4-3-5-14(15)16(24-19)11-17(20)23-2/h3-10H,11H2,1-2H3 |
InChI Key |
KWECGPVNVFBMJR-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)C2=C3C=CC=CC3=C(O2)CC(=O)OC |
Origin of Product |
United States |
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